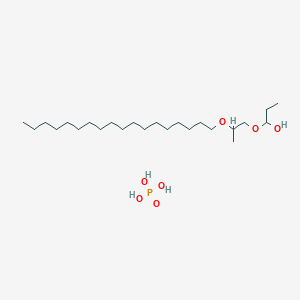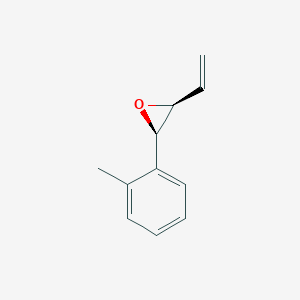
1-(2-Octadecoxypropoxy)propan-1-ol;phosphoric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Octadecoxypropoxy)propan-1-ol;phosphoric acid is a complex organic compound that combines the properties of an alcohol and a phosphoric acid. This compound is known for its unique chemical structure, which includes a long alkyl chain and a phosphoric acid group, making it useful in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Octadecoxypropoxy)propan-1-ol;phosphoric acid typically involves the reaction of 1-propanol with octadecoxypropane in the presence of a strong acid catalyst such as sulfuric acid or phosphoric acid. The reaction proceeds through a series of steps including protonation, nucleophilic attack, and deprotonation, ultimately forming the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified using techniques such as distillation and recrystallization to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Octadecoxypropoxy)propan-1-ol;phosphoric acid undergoes various chemical reactions including:
Oxidation: It can be oxidized to form aldehydes and carboxylic acids using oxidizing agents like potassium dichromate.
Reduction: Reduction reactions can convert it into simpler alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with halogens using reagents like phosphorus trichloride.
Common Reagents and Conditions
Oxidation: Potassium dichromate in acidic conditions.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Phosphorus trichloride or sulfuric acid.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Simpler alcohols and alkanes.
Substitution: Halogenated compounds.
Wissenschaftliche Forschungsanwendungen
1-(2-Octadecoxypropoxy)propan-1-ol;phosphoric acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of lipid membranes and as a surfactant in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and lubricants.
Wirkmechanismus
The mechanism of action of 1-(2-Octadecoxypropoxy)propan-1-ol;phosphoric acid involves its interaction with various molecular targets. The long alkyl chain allows it to integrate into lipid membranes, altering their properties and affecting membrane-bound proteins and enzymes. The phosphoric acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propan-1-ol: A simpler alcohol with similar reactivity but lacking the long alkyl chain and phosphoric acid group.
Octadecoxypropane: Contains the long alkyl chain but lacks the hydroxyl and phosphoric acid groups.
Phosphoric Acid: Contains the phosphoric acid group but lacks the long alkyl chain and hydroxyl group.
Uniqueness
1-(2-Octadecoxypropoxy)propan-1-ol;phosphoric acid is unique due to its combination of a long hydrophobic alkyl chain and a hydrophilic phosphoric acid group. This dual nature allows it to function as an effective surfactant and emulsifier, making it valuable in various applications .
Eigenschaften
CAS-Nummer |
94586-68-2 |
|---|---|
Molekularformel |
C24H53O7P |
Molekulargewicht |
484.6 g/mol |
IUPAC-Name |
1-(2-octadecoxypropoxy)propan-1-ol;phosphoric acid |
InChI |
InChI=1S/C24H50O3.H3O4P/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26-23(3)22-27-24(25)5-2;1-5(2,3)4/h23-25H,4-22H2,1-3H3;(H3,1,2,3,4) |
InChI-Schlüssel |
RTJODWBNTCYBJF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC(C)COC(CC)O.OP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(4-Aminophenoxy)pentyl]-2-methylbenzamide](/img/structure/B14347015.png)
![2-{[(4-Chlorophenyl)(phenyl)methyl]sulfanyl}acetamide](/img/structure/B14347022.png)

![1,3,3-Trimethyl-2-[(2-phenylhydrazinylidene)methyl]-3H-indol-1-ium perchlorate](/img/structure/B14347045.png)

![N-[(4-Nitrophenyl)methyl]-N,N'-dipropan-2-ylurea](/img/structure/B14347052.png)

![3-[(1,3-Benzoxazol-2-yl)sulfanyl]-1-diazonioprop-1-en-2-olate](/img/structure/B14347066.png)
![2,2,3-Trimethyl-2,3-diazabicyclo[2.2.1]heptan-2-ium iodide](/img/structure/B14347074.png)
![2-Amino-N-[2-(1H-imidazol-1-yl)ethyl]benzamide](/img/structure/B14347082.png)

![2-Propenoic acid, 3-[5-(hydroxymethyl)-2-furanyl]-, ethyl ester, (E)-](/img/structure/B14347106.png)
![Bis[2-(trimethylsilyl)ethyl] benzylidenepropanedioate](/img/structure/B14347110.png)

